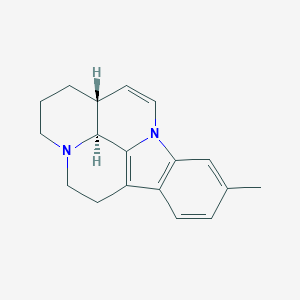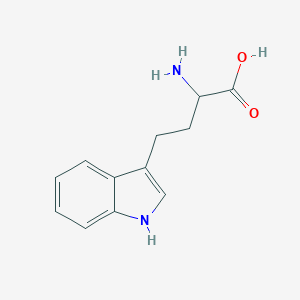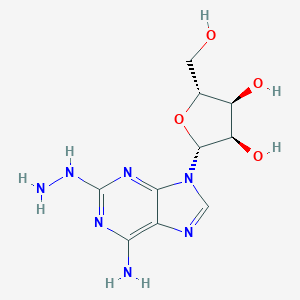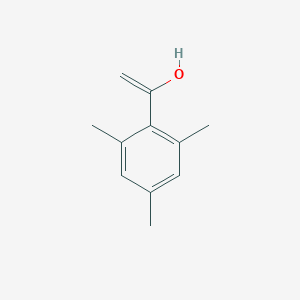
1-(2,4,6-Trimethylphenyl)ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound is characterized by the presence of a methylene group attached to a benzenemethanol structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of alpha-Methylene-2,4,6-trimethylbenzenemethanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methylene-2,4,6-trimethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Methylene-2,4,6-trimethylbenzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various reaction mechanisms, including nucleophilic addition, substitution, and oxidation-reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Methylene-γ-butyrolactone: A monomer used in the synthesis of thermoplastic elastomers.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol.
Benzenemethanol: A simpler analog without the methylene and methyl substitutions.
Uniqueness
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
121034-95-5 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3 |
Clé InChI |
NFZHCZLKXDNPEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Synonymes |
Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



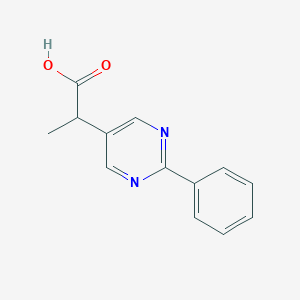


![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
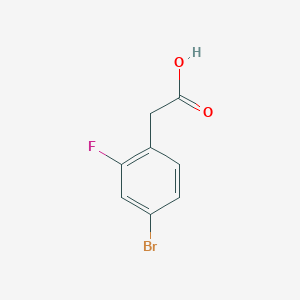
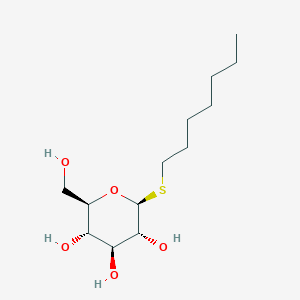
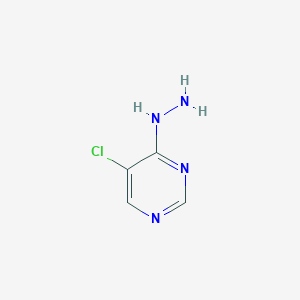
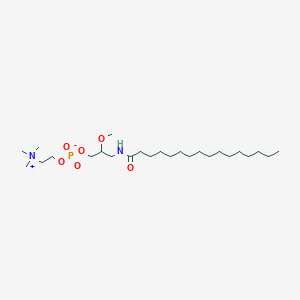
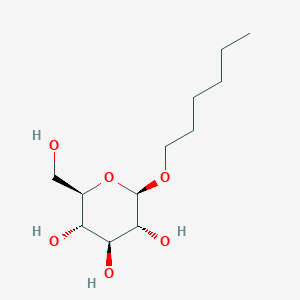
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
